BOC-L-phenylalanine-d8

描述

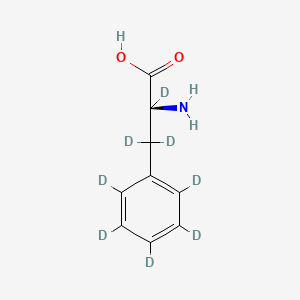

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i1D,2D,3D,4D,5D,6D2,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-WYMAAGAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of BOC-L-phenylalanine-d8?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to BOC-L-phenylalanine-d8. This deuterated derivative of BOC-L-phenylalanine serves as a critical internal standard for mass spectrometry-based quantitative analysis, ensuring accuracy and precision in complex biological matrices.

Core Chemical Properties

This compound is a stable isotope-labeled version of BOC-L-phenylalanine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a compound that is chemically identical to its non-labeled counterpart but possesses a distinct, higher molecular weight. This key difference allows for its use as an internal standard in mass spectrometry, as it can be distinguished from the endogenous analyte.[1]

Physicochemical Data

While specific experimental data for the deuterated form is not always available in literature, the physical properties are expected to be very similar to the non-deuterated BOC-L-phenylalanine. The primary difference lies in the molecular weight due to the presence of deuterium.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁D₈NO₄ | [1] |

| Molecular Weight | 273.35 g/mol | N/A |

| Appearance | White crystalline powder | [2] |

| Melting Point | 85-88 °C (for non-deuterated) | [3] |

| Solubility | Soluble in ethanol, methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone. | [4] |

| Optical Rotation | [α]20/D +24 to +26° (c=2 in ethanol, for non-deuterated) |

Note: Properties such as melting point and optical rotation are for the non-deuterated form (BOC-L-phenylalanine) and are provided as a close approximation.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods for the precise quantification of L-phenylalanine in various biological samples, such as plasma and serum.[5][6] The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it effectively corrects for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby enhancing the accuracy and reproducibility of the results.

Experimental Protocol: Quantification of L-phenylalanine in Human Plasma

The following is a representative experimental protocol for the quantification of L-phenylalanine in human plasma using this compound as an internal standard, based on established methodologies for amino acid analysis.[7][8][9]

Sample Preparation

-

Thaw Plasma Samples : Human plasma samples are thawed at room temperature.

-

Protein Precipitation : To a 100 µL aliquot of plasma, add 400 µL of a protein precipitation solution (e.g., methanol or acetonitrile) containing the internal standard, this compound, at a known concentration.

-

Vortex and Centrifuge : Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation. Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection : Carefully collect the supernatant, which contains the analyte (L-phenylalanine) and the internal standard (this compound).

-

Evaporation and Reconstitution : Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) :

-

Column : A C18 reversed-phase column is typically used for the separation of amino acids.

-

Mobile Phase : A gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate : A typical flow rate is 0.4 mL/min.

-

Injection Volume : 10 µL of the reconstituted sample is injected.

-

-

Mass Spectrometry (MS/MS) :

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection : Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of L-phenylalanine and this compound.

-

MRM Transition for L-phenylalanine : The precursor ion (Q1) would be the m/z of protonated L-phenylalanine, and the product ion (Q3) would be a characteristic fragment ion.

-

MRM Transition for this compound : The precursor ion (Q1) would be the m/z of the protonated deuterated standard, and the product ion (Q3) would be a corresponding characteristic fragment ion.

-

-

Data Analysis

-

Quantification : The concentration of L-phenylalanine in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of L-phenylalanine standards.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of L-phenylalanine using this compound as an internal standard.

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-phenylalanine | CAS#:13734-34-4 | Chemsrc [chemsrc.com]

- 4. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 5. Phenylalanine determined in plasma with use of phenylalanine dehydrogenase and a centrifugal analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis and Purification of BOC-L-Phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of N-tert-butyloxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8), a deuterated amino acid of significant interest in drug development and metabolic research. This document details the synthetic pathways, purification strategies, and analytical characterization, presenting quantitative data in accessible formats and providing detailed experimental protocols.

Introduction

Isotopically labeled compounds, particularly those incorporating deuterium, are invaluable tools in pharmaceutical research. The substitution of hydrogen with deuterium can subtly alter the physicochemical properties of a molecule, leading to significant changes in its metabolic fate. This "kinetic isotope effect" can result in improved pharmacokinetic profiles, such as increased metabolic stability and reduced clearance. This compound serves as a key building block in the synthesis of deuterated peptides and small molecule drugs, enabling researchers to investigate metabolic pathways and enhance the therapeutic potential of parent compounds.

Synthesis of L-Phenylalanine-d8

The foundational step in the preparation of this compound is the synthesis of the deuterated free amino acid, L-phenylalanine-d8. Several methods have been reported for the deuteration of phenylalanine, primarily focusing on the exchange of protons on the aromatic ring and the aliphatic side chain.

One established method involves the catalytic reduction (deuteriumation) of a hydrolyzed 2-methyl oxazolone derivative of benzaldehyde-d6. This is followed by enzymatic deacylation to yield L-phenylalanine-d8[1]. Another approach to achieve high levels of deuteration has also been reported[2]. The aromatic ring of L-phenylalanine can be deuterated to yield L-phenylalanine-d5 using strong deuterated acids like D₂SO₄[3]. For full deuteration (d8), a combination of methods or starting from a perdeuterated precursor is often necessary.

General Reaction Scheme

The synthesis can be conceptually broken down into two major stages: the deuteration of a suitable precursor to form L-phenylalanine-d8, followed by the protection of the amino group with the tert-butyloxycarbonyl (BOC) group.

BOC Protection of L-Phenylalanine-d8

The introduction of the BOC protecting group to the amino function of L-phenylalanine-d8 is a critical step to enable its use in peptide synthesis and other organic transformations. The most common and efficient method for BOC protection involves the reaction of the amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base.[4][5][6][7]

Experimental Protocol: BOC Protection

This protocol describes a standard procedure for the N-BOC protection of L-phenylalanine-d8.

Materials:

-

L-phenylalanine-d8

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1N Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Potassium hydrogen sulfate (KHSO₄) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve L-phenylalanine-d8 (1.0 eq) in 1,4-dioxane and 1N NaOH solution. Stir the mixture vigorously for 15-20 minutes until a clear solution is obtained.[8]

-

Reaction: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq). Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[4]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

-

Extract the aqueous layer with pentane or diethyl ether to remove unreacted (Boc)₂O and other nonpolar impurities.[6]

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of a cold potassium hydrogen sulfate solution. Carbon dioxide evolution will be observed.[6]

-

Extract the acidified aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification of this compound

The purity of this compound is paramount for its successful application in subsequent synthetic steps. The crude product, which may be an oil or a solid, can be purified by several methods.

Recrystallization

If the crude product is a solid, recrystallization is a common and effective purification technique.

Protocol:

-

Dissolve the crude this compound in a minimal amount of a hot solvent, such as a mixture of ethyl acetate and hexane, or toluene and methanol.[9]

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

A crystallization method involving the addition of seed crystals to an oily product followed by pulping in a weak polar solvent like cyclohexane or diethyl ether can also be employed to induce solidification and improve purity.[10]

Column Chromatography

For oily products or to remove closely related impurities, silica gel column chromatography is a suitable purification method.

Protocol:

-

Prepare a silica gel column (60-120 mesh) packed with a suitable solvent system, such as 2% methanol in chloroform.[8]

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

DCHA Salt Formation

If the crude BOC-amino acid is an oil and difficult to purify by other means, it can be solidified by converting it into its dicyclohexylamine (DCHA) salt.[4]

Protocol:

-

Dissolve the oily crude product in a suitable solvent like diethyl ether.

-

Add one equivalent of dicyclohexylamine (DCHA). The DCHA salt will precipitate out of the solution.

-

Collect the solid salt by filtration and purify it by recrystallization.

-

The free BOC-amino acid can be regenerated by acid-base extraction.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of BOC-L-phenylalanine. While specific data for the d8-analog is not widely published, the values are expected to be comparable.

| Parameter | Value | Reference |

| Yield | 78-94% | [6] |

| Melting Point | 86-88 °C | [6] |

| HPLC Purity | >99% | [10] |

| Optical Rotation [α]D²⁰ | +25.5° (c=1, ethanol) | [6] |

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using a combination of analytical techniques.

| Technique | Purpose | Expected Observations |

| HPLC | Purity assessment and quantification of impurities. | A single major peak corresponding to the product. |

| TLC | Reaction monitoring and qualitative purity check. | A single spot with a specific Rf value. |

| NMR (¹H, ¹³C, ²H) | Structural confirmation and determination of deuterium incorporation. | Absence of signals for deuterated positions in ¹H NMR; presence of signals in ²H NMR. |

| Mass Spectrometry | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of C₁₄H₁₁D₈NO₄. |

Visualized Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Overall synthesis workflow for this compound.

Caption: Purification and analysis workflow for this compound.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful execution and rigorous purification to ensure high purity for its intended applications. This guide provides a detailed framework for researchers and scientists in the field of drug development to successfully prepare this valuable isotopic building block. The methodologies outlined, from the initial deuteration to the final purification and analysis, represent robust and well-established procedures in organic and medicinal chemistry.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. pnas.org [pnas.org]

- 3. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. reddit.com [reddit.com]

- 10. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

BOC-L-phenylalanine-d8 structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, molecular weight, and common applications of BOC-L-phenylalanine-d8, a deuterated analog of the widely used protected amino acid, BOC-L-phenylalanine. This information is critical for professionals in peptide synthesis, mass spectrometry-based quantitative analysis, and drug metabolism studies.

Core Molecular Attributes

This compound is a stable isotope-labeled version of BOC-L-phenylalanine where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution is strategically placed on the phenyl ring and the α- and β-positions of the amino acid backbone. This specific labeling pattern makes it an ideal internal standard for mass spectrometry applications, as it is chemically identical to the non-deuterated form but distinguishable by its mass.

The molecular formula for this compound is C₁₄H₁₁D₈NO₄.[1][2] Its molecular weight is 273.35 g/mol .[1][2] The non-deuterated BOC-L-phenylalanine has a molecular formula of C₁₄H₁₉NO₄ and a molecular weight of approximately 265.30 g/mol .[3][4][5]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁D₈NO₄ | [1][2] |

| Molecular Weight | 273.35 g/mol | [1][2] |

| CAS Number | 106881-07-6 | [1][2][6] |

| Structure | L-Phenyl-d5-alanine-2,3,3-d3-N-t-BOC | [6] |

Experimental Protocols

General Protocol for BOC Protection of L-phenylalanine-d8

Materials:

-

L-phenylalanine-d8

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

1,4-Dioxane

-

1N Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Potassium hydrogen sulfate solution

-

Anhydrous sodium sulfate or magnesium sulfate

-

Deionized water

Procedure:

-

Dissolution: Dissolve L-phenylalanine-d8 in a mixture of 1,4-dioxane and 1N NaOH solution.

-

Reaction: Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise while stirring vigorously.

-

Stirring: Allow the reaction mixture to warm to room temperature and continue stirring overnight.

-

Extraction: Extract the reaction mixture with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer sequentially with a potassium hydrogen sulfate solution to remove unreacted amino acid and then with a saturated aqueous sodium bicarbonate solution to neutralize.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Evaporation: Remove the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization, typically from a solvent system like ethyl acetate/hexane.

Application as an Internal Standard

This compound is frequently utilized as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS). Its chemical similarity to the analyte of interest (BOC-L-phenylalanine or related compounds) ensures it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.

Below is a diagram illustrating the workflow of using this compound as an internal standard.

Caption: Workflow for using this compound as an internal standard in LC-MS.

References

- 1. medchemexpress.cn [medchemexpress.cn]

- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 3. Boc-L-phenylalanine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc-D-phenylalanine | C14H19NO4 | CID 637610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 106881-07-6(L-Phenyl-d5-alanine-2,3,3-d3-N-t-BOC) | Kuujia.com [it.kuujia.com]

Delving into the Deuterium Labeling of BOC-L-Phenylalanine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core aspects of BOC-L-phenylalanine-d8, a deuterated amino acid derivative crucial for a range of applications in research and drug development. From its specific deuterium labeling patterns to detailed experimental protocols and its role in metabolic studies, this document provides a comprehensive overview for professionals in the field.

Deuterium Labeling Pattern and Isotopic Purity

This compound is a stable isotope-labeled version of N-tert-butoxycarbonyl-L-phenylalanine. The "d8" designation signifies the substitution of eight hydrogen atoms with deuterium. The established labeling pattern for commercially available L-Phenylalanine-d8, the precursor to its BOC-protected form, is concentrated on both the aromatic ring and the aliphatic side chain.

The precise chemical formula for L-Phenylalanine-d8 is C₆D₅CD₂CD(NH₂)COOH [1]. This indicates the following distribution of deuterium atoms:

-

Five deuterium atoms on the phenyl ring (C₆D₅).

-

Three deuterium atoms on the aliphatic side chain (CD₂CD).

This specific labeling makes it a valuable tracer in mass spectrometry-based analyses, as the significant mass shift allows for clear differentiation from its unlabeled counterpart.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available L-Phenylalanine-d8 is a critical parameter for quantitative studies. The typical isotopic enrichment is summarized in the table below.

| Parameter | Specification | Source |

| Isotopic Purity | ≥ 98% | [1][2] |

| Chemical Purity | ≥ 98% | [1][2] |

This high level of isotopic enrichment ensures minimal interference from unlabeled or partially labeled species, leading to more accurate and reliable data in sensitive applications such as metabolic flux analysis and pharmacokinetic studies.

Synthesis and Characterization

The preparation of this compound involves two key stages: the synthesis of the deuterated L-phenylalanine-d8 precursor and the subsequent protection of its amino group with a tert-butoxycarbonyl (BOC) group.

Synthesis of L-Phenylalanine-d8

While various methods exist for the deuteration of organic molecules, the synthesis of L-phenylalanine-d8 typically involves the use of deuterated starting materials and/or deuterated reagents in a multi-step synthetic route. Common strategies for introducing deuterium into aromatic rings and aliphatic chains include catalytic exchange reactions in the presence of deuterium gas (D₂) or deuterium oxide (D₂O), and the use of deuterated reducing agents.

Experimental Protocol: N-BOC Protection of L-Phenylalanine-d8

The following protocol is a standard method for the N-tert-butoxycarbonyl protection of L-phenylalanine, adapted for the deuterated analogue.

Materials:

-

L-Phenylalanine-d8

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or another suitable solvent system)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve L-Phenylalanine-d8 in a mixture of dioxane and water (or a suitable aqueous base).

-

Addition of Base and (Boc)₂O: To the stirred solution, add triethylamine or an aqueous solution of sodium hydroxide to adjust the pH. Then, add di-tert-butyl dicarbonate portion-wise at room temperature.

-

Reaction: Allow the reaction to stir at room temperature for several hours or overnight. The progress of the reaction can be monitored by TLC until the starting material is no longer visible.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or ether to remove unreacted (Boc)₂O and other impurities.

-

Carefully acidify the aqueous layer to a pH of approximately 2-3 with a cold 1M HCl or KHSO₄ solution. This will precipitate the this compound.

-

Extract the product into an organic solvent such as ethyl acetate.

-

-

Purification:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which may be an oil or a solid.

-

-

Crystallization:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate or dichloromethane) and add a non-polar solvent (e.g., hexane) until turbidity is observed.

-

Cool the mixture to induce crystallization.

-

Collect the white crystalline product by filtration, wash with cold hexane, and dry under vacuum.

-

Characterization

The successful synthesis and deuterium labeling of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a significant reduction or absence of signals corresponding to the phenyl and aliphatic protons that have been replaced by deuterium. ¹³C NMR can also be used to confirm the carbon skeleton.

-

Mass Spectrometry (MS): Mass spectrometry is a definitive method to confirm the mass increase due to deuterium incorporation. The molecular ion peak will be shifted by +8 m/z units compared to the unlabeled BOC-L-phenylalanine. Analysis of the fragmentation pattern can also provide information on the location of the deuterium atoms.

Applications in Research and Drug Development

This compound is a valuable tool in various research areas, primarily due to its utility as an internal standard and a tracer in metabolic studies.

-

Metabolic Flux Analysis: In metabolic studies, deuterated amino acids are used to trace the fate of these molecules through various biochemical pathways. The heavy isotope label allows researchers to track the incorporation of phenylalanine into proteins and its conversion into other metabolites.

-

Protein Turnover Studies: A key application is in the measurement of protein synthesis and degradation rates. By introducing a pulse of labeled amino acid, the rate at which it is incorporated into the proteome can be monitored over time using mass spectrometry.

-

Pharmacokinetic Studies: In drug development, deuterated compounds are often used as internal standards in bioanalytical assays (LC-MS) for the quantification of the non-deuterated drug candidate in biological matrices. The co-eluting deuterated standard with a different mass allows for accurate and precise quantification.

-

Structural Biology: Deuterium labeling can be employed in NMR studies of proteins to simplify complex spectra and aid in structure determination.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate a typical experimental workflow for a protein turnover study using stable isotope labeling and a simplified representation of the synthesis of this compound.

Caption: Synthesis of this compound.

Caption: Protein turnover analysis workflow.

References

Stability and Storage of BOC-L-phenylalanine-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for BOC-L-phenylalanine-d8. The information compiled herein is intended to support researchers and professionals in the pharmaceutical and biotechnology sectors in ensuring the integrity and shelf-life of this critical deuterated amino acid derivative.

Introduction

This compound is a deuterated analogue of N-(tert-butoxycarbonyl)-L-phenylalanine, a commonly used protected amino acid in peptide synthesis and drug discovery. The incorporation of deuterium can offer advantages in metabolic studies and can influence the pharmacokinetic properties of peptides. Understanding the stability of this compound is paramount for its effective use in research and development. This guide summarizes the known stability profile, outlines potential degradation pathways, and provides detailed protocols for stability assessment.

Recommended Storage and Handling

Proper storage is crucial to maintain the quality and purity of this compound. Based on information from various suppliers and the general chemical nature of BOC-protected amino acids, the following conditions are recommended for long-term storage.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C (Refrigerated) | Minimizes potential thermal degradation and preserves the integrity of the BOC protecting group. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Reduces the risk of oxidative degradation. |

| Moisture | Store in a desiccated environment | The BOC group is susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by the presence of moisture. |

| Light | Protect from light | While not explicitly stated for this specific compound in all sources, protection from light is a general good practice for complex organic molecules to prevent photolytic degradation. |

For routine laboratory use, it is advisable to allow the container to warm to room temperature before opening to prevent condensation of moisture onto the product.

Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (BOC) protecting group. The deuteration of the phenyl ring is not expected to significantly alter the stability of the BOC group itself.

pH Sensitivity

The BOC group is known to be labile under acidic conditions. The primary degradation pathway is acid-catalyzed hydrolysis, which results in the removal of the BOC group (deprotection) to yield L-phenylalanine-d8 and byproducts such as tert-butanol, isobutylene, and carbon dioxide.

Conversely, this compound exhibits good stability under neutral and basic conditions. It is generally resistant to alkaline hydrolysis and hydrazinolysis.

Thermal Stability

Elevated temperatures can promote the thermolytic cleavage of the BOC group, leading to deprotection. Therefore, prolonged exposure to high temperatures should be avoided.

Oxidative and Photolytic Stability

While specific data on the oxidative and photolytic stability of this compound is limited, it is prudent to protect the compound from strong oxidizing agents and prolonged exposure to UV light. The phenyl ring could be susceptible to oxidation, and photolytic energy could potentially initiate degradation.

Table 2: Summary of Expected Stability under Forced Degradation Conditions

| Stress Condition | Expected Stability | Primary Degradation Product |

| Acidic (e.g., 0.1 M HCl) | Labile | L-phenylalanine-d8 |

| Basic (e.g., 0.1 M NaOH) | Stable | - |

| Oxidative (e.g., 3% H₂O₂) | Potentially susceptible | Oxidized derivatives |

| Thermal (e.g., >60°C) | Labile | L-phenylalanine-d8 |

| Photolytic (UV/Vis light) | Potentially susceptible | Photodegradation products |

H/D Exchange Stability

For deuterated compounds, the stability of the deuterium labels is a critical consideration. The deuterium atoms on the phenyl ring of this compound are attached to aromatic carbons and are therefore not readily exchangeable under normal physiological or laboratory conditions. Significant H/D back-exchange would typically require harsh conditions not encountered during routine handling and storage.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting stability studies on this compound.

Long-Term and Accelerated Stability Study Protocol

Objective: To evaluate the stability of this compound under recommended and stress storage conditions over time.

Methodology:

-

Sample Preparation: Aliquot the this compound solid into multiple sealed, airtight containers suitable for the intended storage conditions.

-

Storage Conditions:

-

Long-Term: 2-8°C / Ambient Humidity (in a desiccator).

-

Accelerated: 25°C / 60% RH and 40°C / 75% RH.

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Analysis: At each time point, analyze the samples for purity, and the presence of degradation products using a stability-indicating HPLC method (see section 4.3). Monitor for changes in physical appearance.

Forced Degradation Study Protocol.[1]

Objective: To identify potential degradation products and pathways under stress conditions.[1]

Methodology:

-

Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at 60°C.[1]

-

Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate at 60°C.[1]

-

Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate at room temperature.[1]

-

Thermal Degradation: Store the solid compound in a sealed vial at 80°C.[1]

-

Photolytic Degradation: Expose a solution of the compound to a controlled light source in a photostability chamber.[1]

-

Time Points: Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).[1]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method with UV and/or MS detection to quantify the parent compound and identify major degradation products.[1]

Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating this compound from its potential degradation products.

Methodology (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

Caption: Key Storage Parameters for this compound.

Caption: Acid-Catalyzed Degradation Pathway.

Caption: Forced Degradation Study Workflow.

References

BOC-L-phenylalanine-d8 CAS number and safety data sheet.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This document covers its chemical identity, safety information, and primary applications, with a focus on its role in peptide synthesis and metabolic research.

Chemical Identity and Properties

This compound is a stable isotope-labeled version of N-(tert-Butoxycarbonyl)-L-phenylalanine. The deuterium labeling makes it a valuable tool for tracer studies in metabolic research and as an internal standard in quantitative mass spectrometry-based proteomics and metabolomics.

| Property | Value | Reference |

| Chemical Name | N-(tert-Butoxycarbonyl)-L-phenylalanine-d8 | |

| CAS Number | 106881-07-6 | [1][2][3][][5] |

| Molecular Formula | C₁₄H₁₁D₈NO₄ | [5] |

| Molecular Weight | 273.35 g/mol | [2][5] |

| Appearance | White powder | |

| Melting Point | 85-87 °C (lit.) | [5] |

Note: Some properties are based on the non-deuterated form due to limited data on the d8 variant.

Safety Data Sheet Information

| Hazard Identification | Not classified as a hazardous substance. | [6][7][8] |

| First Aid Measures | [6] | |

| Inhalation | Move person into fresh air. | [6] |

| Skin Contact | Wash off with soap and plenty of water. | [6] |

| Eye Contact | Rinse cautiously with water for several minutes. | [6] |

| Ingestion | Rinse mouth with water. Call a doctor if you feel unwell. | [6] |

| Handling and Storage | ||

| Handling | No special measures are necessary. Avoid dust formation. | [6][8] |

| Storage | Store in a dry, cool, and well-ventilated place. Recommended storage temperature: 2–8 °C. | [6] |

| Toxicological Information | Symptoms and effects are not known to date. This substance is not considered to be a PBT (Persistent, Bioaccumulative and Toxic) or vPvB (very Persistent and very Bioaccumulative) substance. | [6][7] |

Experimental Protocols and Applications

The primary application of BOC-protected amino acids, including the deuterated form, is in solid-phase and solution-phase peptide synthesis. The BOC group protects the alpha-amino group of the phenylalanine, allowing for controlled, stepwise addition to a peptide chain.

General Protocol for BOC-Protected Peptide Synthesis

The following is a generalized protocol for the coupling of a BOC-protected amino acid to a growing peptide chain on a solid support resin.

Materials:

-

This compound

-

Peptide synthesis resin (e.g., Merrifield resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Coupling reagent (e.g., Dicyclohexylcarbodiimide - DCC, or HBTU)

-

Activator (e.g., N-Hydroxybenzotriazole - HOBt)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Deprotection agent (e.g., Trifluoroacetic acid - TFA)

Workflow:

Caption: General workflow for a single coupling cycle in solid-phase peptide synthesis using a BOC-protected amino acid.

Application in Metabolic Pathway Analysis

Deuterated amino acids like this compound are instrumental in studying metabolic pathways. Once the BOC group is removed and the L-phenylalanine-d8 is incorporated into a biologically active peptide or administered directly, its fate can be traced through various metabolic processes using mass spectrometry. This allows researchers to quantify the flux through specific pathways and identify novel metabolites.

The primary metabolic pathway for L-phenylalanine is its conversion to L-tyrosine by phenylalanine hydroxylase.[9] This is the rate-limiting step in the catabolism of phenylalanine.[10] Deficiencies in this enzyme lead to the genetic disorder phenylketonuria (PKU).[9][11][12]

Caption: Simplified metabolic pathway of L-phenylalanine to catecholamines, a common subject of study using labeled amino acids.

By using L-phenylalanine-d8, researchers can precisely track the conversion to L-tyrosine-d7 and subsequent metabolites, providing valuable insights into both normal and disease-state metabolism, such as in phenylketonuria.[9][11][12]

References

- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. CAS RN 106881-07-6 | Fisher Scientific [fishersci.at]

- 5. N-(TERT-BUTOXYCARBONYL)-L-PHENYLALANINE-ALPHA,BETA,BETA,2,3,4,5,6-D8_åå·¥ç¾ç§ [chembk.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. peptide.com [peptide.com]

- 9. Multimodal Metabolomic Analysis Reveals Novel Metabolic Disturbances in Adults With Early Treated Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to BOC-L-Phenylalanine-d8 for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the commercial availability and technical applications of BOC-L-phenylalanine-d8, a deuterated derivative of the widely used protected amino acid, BOC-L-phenylalanine. This stable isotope-labeled compound serves as a critical tool in various research and development areas, particularly in mass spectrometry-based proteomics, metabolomics, and pharmacokinetic studies. Its use allows for precise quantification and tracing of phenylalanine metabolism, offering enhanced accuracy in complex biological matrices.

Commercial Supplier Overview

This compound is available from a select number of specialized chemical suppliers catering to the research and pharmaceutical industries. The primary suppliers identified include MedChemExpress (MCE) and Alfa Chemistry. While other major suppliers of isotopically labeled compounds, such as Cambridge Isotope Laboratories (CIL), offer L-phenylalanine-d8 and Fmoc-L-phenylalanine-d8, the BOC-protected variant is not consistently listed in their standard catalogs. Researchers are advised to inquire directly with these suppliers for custom synthesis possibilities.

The following table summarizes the available quantitative data for this compound from identified commercial suppliers. This information is crucial for experimental design, ensuring the appropriate purity, isotopic enrichment, and quantity for specific research needs.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress (MCE) | HY-W010214S | >98% | No data | 1 mg, 5 mg, 10 mg |

| Alfa Chemistry | AS023812 | 98% | No data | 10 mg, 25 mg, 50 mg, 100 mg |

Note: Isotopic enrichment data is not always readily available on product datasheets and may require direct inquiry with the supplier.

Core Applications and Methodologies

The primary utility of this compound lies in its application as an internal standard in quantitative mass spectrometry and as a tracer in metabolic studies. The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, enabling its differentiation from the endogenous, unlabeled counterpart.

Use as an Internal Standard in LC-MS Analysis

The inclusion of a stable isotope-labeled internal standard is a gold-standard practice in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. It corrects for variability that can be introduced during sample preparation, injection, and ionization, leading to more accurate and precise quantification of the analyte of interest.[1][2][3]

Experimental Workflow for using this compound as an Internal Standard:

The following diagram illustrates a typical workflow for a quantitative LC-MS experiment utilizing a deuterated internal standard.

Metabolic Fate of Phenylalanine

Understanding the metabolic pathways of phenylalanine is crucial in drug development, as many therapeutic agents can influence or be affected by amino acid metabolism. Phenylalanine is an essential amino acid that is primarily metabolized in the liver to tyrosine by the enzyme phenylalanine hydroxylase.[4][5] Tyrosine then serves as a precursor for the synthesis of several important biomolecules, including catecholamines (dopamine, norepinephrine, and epinephrine) and melanin.[4][6] By using this compound, researchers can trace the metabolic fate of phenylalanine in various biological systems.

Signaling Pathway of Phenylalanine Metabolism:

The following diagram outlines the major metabolic pathway of phenylalanine.

Experimental Protocols

While specific, detailed experimental protocols for this compound are often developed and optimized in-house by research laboratories, the following provides a generalized methodology for its use in solid-phase peptide synthesis (SPPS) and as an internal standard in LC-MS analysis.

General Protocol for Incorporation in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard BOC-chemistry SPPS protocols.[7][8] The general steps are outlined below.

-

Resin Preparation: Start with a suitable resin (e.g., Merrifield or PAM resin) and swell it in an appropriate solvent like dichloromethane (DCM).

-

Deprotection: Remove the BOC protecting group from the resin-bound amino acid by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM or DMF.

-

Coupling: Activate the carboxylic acid of this compound using a coupling reagent (e.g., HBTU, HATU, or DCC) in the presence of an activating agent (e.g., HOBt) and a base (e.g., DIEA or NMM) in a suitable solvent like DMF or NMP. Add this activated amino acid solution to the deprotected resin.

-

Washing: After the coupling reaction is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or TFMSA).

Logical Flow of a BOC-SPPS Cycle:

General Protocol for Use as an Internal Standard in LC-MS

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Working Internal Standard Solution: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a fixed volume of the working internal standard solution. This "spiking" should be done at the earliest stage of sample preparation to account for any analyte loss during the process.

-

Perform the necessary sample clean-up procedures, such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase of the LC method.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Develop a chromatographic method that provides good separation of the analyte and the internal standard from other matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the deuterated internal standard. This typically involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a valuable tool for researchers in drug development and the life sciences. Its primary application as an internal standard in mass spectrometry ensures the accuracy and reliability of quantitative data. Furthermore, its use as a tracer provides insights into the metabolic pathways of phenylalanine. While the number of commercial suppliers is currently limited, the increasing demand for stable isotope-labeled compounds in advanced research is likely to expand its availability. The methodologies and workflows presented in this guide provide a foundational understanding for the effective utilization of this compound in the laboratory.

References

- 1. youtube.com [youtube.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. nebiolab.com [nebiolab.com]

- 4. davuniversity.org [davuniversity.org]

- 5. Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders (Phenylketonuria, Albinism, Alkaptonuria, Tyrosinemia) | Pharmaguideline [pharmaguideline.com]

- 6. homework.study.com [homework.study.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. peptide.com [peptide.com]

A Technical Guide to the Isotopic Enrichment and Purity of BOC-L-Phenylalanine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic enrichment, and purity analysis of N-tert-butoxycarbonyl-L-phenylalanine-d8 (BOC-L-phenylalanine-d8). This deuterated amino acid is a critical tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are critical parameters that determine its suitability for specific applications. Commercially available this compound typically meets high standards of quality.

| Parameter | Typical Specification | Analytical Method(s) |

| Isotopic Enrichment (D8) | ≥ 98 atom % D | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) |

| Enantiomeric Purity | ≥ 99.5% (L-isomer) | Chiral High-Performance Liquid Chromatography (Chiral HPLC) |

Synthesis and Purification Workflow

The synthesis of this compound involves a two-step process: the deuteration of L-phenylalanine followed by the protection of the amino group with a tert-butoxycarbonyl (BOC) group.

Caption: Synthesis and purification workflow for this compound.

Experimental Protocols

Synthesis of L-Phenylalanine-d8

This protocol describes a general method for the deuteration of L-phenylalanine via hydrogen-deuterium exchange.

Materials:

-

L-Phenylalanine

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Platinum on carbon (Pt/C, 10 wt. %)

-

Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)

-

Methanol-d4 (CD₃OD)

-

Dichloromethane (DCM)

Procedure:

-

A suspension of L-phenylalanine (1.0 g) and Pt/C (100 mg) in D₂O (20 mL) is placed in a high-pressure reactor.

-

The reactor is purged with deuterium gas (D₂) and then pressurized to 50 psi with D₂.

-

The reaction mixture is heated to 150 °C with stirring for 48 hours.

-

The reactor is cooled to room temperature, and the catalyst is removed by filtration through Celite.

-

The filtrate is evaporated to dryness under reduced pressure to yield crude L-phenylalanine-d8.

-

The crude product is recrystallized from a mixture of D₂O and methanol-d4 to afford purified L-phenylalanine-d8.

BOC Protection of L-Phenylalanine-d8

This protocol outlines the procedure for the N-tert-butoxycarbonylation of L-phenylalanine-d8.

Materials:

-

L-Phenylalanine-d8

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of L-phenylalanine-d8 (1.0 g) in a 1:1 mixture of dioxane and water (20 mL), add triethylamine (1.5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.3 g) in dioxane (5 mL) dropwise to the reaction mixture with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous residue is washed with ethyl acetate (3 x 15 mL).

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl and then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude this compound.

-

The crude product can be further purified by silica gel column chromatography using a gradient of methanol in dichloromethane.[1]

Analytical Methods for Isotopic Enrichment and Purity

A combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography is employed to ensure the high isotopic enrichment and chemical purity of this compound.

Caption: Analytical workflow for this compound characterization.

Mass Spectrometry for Isotopic Enrichment

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of deuterated compounds.[2]

Instrumentation:

-

Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (LC-HRMS) with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile or methanol.

-

LC-MS Analysis:

-

Inject a small volume (e.g., 1-5 µL) of the sample solution into the LC-MS system.

-

Use a suitable reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.

-

Acquire mass spectra in the positive ion mode over a relevant m/z range (e.g., m/z 200-400).

-

-

Data Analysis:

-

Extract the ion chromatogram for the [M+H]⁺ ion of this compound (expected m/z ≈ 274.20).

-

Analyze the mass spectrum of the corresponding peak to determine the isotopic distribution.

-

The relative intensities of the monoisotopic peak (M+0) and the isotopologue peaks (M+1, M+2, etc., up to M+8) are used to calculate the isotopic enrichment. The enrichment is calculated as the percentage of the d8 isotopologue relative to the sum of all isotopologues.

-

NMR Spectroscopy for Isotopic Purity and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy provides information on the location and extent of deuteration.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Analysis:

-

Acquire a standard ¹H NMR spectrum.

-

The absence or significant reduction of proton signals corresponding to the phenyl ring and the α- and β-protons confirms a high level of deuteration.

-

Residual proton signals can be integrated to quantify the level of any remaining non-deuterated species.

-

-

²H NMR Analysis:

-

Acquire a ²H NMR spectrum.

-

The presence of signals corresponding to the deuterium atoms at the expected positions confirms the deuteration pattern.

-

The relative integrals of the deuterium signals can provide information about the isotopic distribution.

-

HPLC for Chemical and Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) is used to determine the chemical and enantiomeric purity of the compound.[3]

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column for chemical purity.

-

Chiral column for enantiomeric purity.

Procedure for Chemical Purity:

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

-

Analysis: Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm). The purity is determined by the area percentage of the main peak.

Procedure for Enantiomeric Purity:

-

Mobile Phase: A suitable mobile phase for the specific chiral column, often a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier.

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.

-

Analysis: Inject the sample and monitor the elution of the L- and D-enantiomers. The enantiomeric purity is calculated from the relative peak areas of the two enantiomers.

This comprehensive approach to synthesis and analysis ensures that this compound meets the stringent quality requirements for its intended applications in research and development.

References

Role of BOC protecting group in phenylalanine derivatives.

An In-depth Technical Guide on the Role of the BOC Protecting Group in Phenylalanine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (BOC) protecting group is a cornerstone in modern organic synthesis, particularly in the manipulation of amino acids like phenylalanine. Its widespread use stems from its stability across a range of chemical conditions and its facile, selective removal under acidic conditions. This guide provides a comprehensive overview of the BOC group's role in the protection of phenylalanine derivatives, detailing its application in peptide synthesis, its influence on reactivity and stereochemistry, and its utility in the development of novel therapeutics. This document includes quantitative data, detailed experimental protocols, and workflow visualizations to serve as a practical resource for professionals in chemical research and drug development.

Introduction: The Significance of the BOC Group

The tert-butoxycarbonyl (BOC) group is one of the most employed protecting groups for amines in organic synthesis.[1] In the context of phenylalanine, an amino acid with a bulky, hydrophobic benzyl side chain, the BOC group provides temporary blockage of the α-amino group's nucleophilicity. This protection is critical to prevent undesired side reactions, such as self-polymerization, during subsequent chemical transformations, most notably peptide bond formation.[2]

The advantages of the BOC group are numerous:

-

Ease of Introduction: It can be readily introduced under mild conditions, typically by reacting phenylalanine with di-tert-butyl dicarbonate (Boc₂O).[3][4]

-

Stability: The BOC group is robust and stable under neutral, basic, and many nucleophilic conditions, as well as during catalytic hydrogenation.[3][]

-

Orthogonality: Its acid-lability allows for selective removal without disturbing other protecting groups sensitive to different conditions, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group.[3][6] This orthogonality is fundamental to complex, multi-step synthetic strategies.[1]

-

Influence on Derivatives: The BOC group can influence the electronic and steric properties of phenylalanine derivatives, affecting reactivity and conformational preferences, which is valuable in the synthesis of peptides with modified properties like increased lipophilicity or metabolic resistance.[7]

Chemical Principles and Mechanisms

BOC Protection of Phenylalanine

The standard method for protecting the α-amino group of phenylalanine involves its reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction proceeds via nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[3] While the reaction can proceed without a base, a mild base like triethylamine or sodium hydroxide is often used to neutralize the resulting acidic byproducts and drive the reaction to completion.[8][9]

The logical flow for this protection is visualized below.

BOC Deprotection

The key to the BOC group's utility is its selective removal under acidic conditions. The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[10] The carbamic acid rapidly decomposes into the free amine and carbon dioxide, driving the reaction forward.[10]

Common reagents for BOC deprotection include trifluoroacetic acid (TFA), often in a dichloromethane (DCM) solution, or hydrogen chloride (HCl) in an anhydrous solvent like dioxane.[6][10]

Applications in Phenylalanine Chemistry

Solid-Phase Peptide Synthesis (SPPS)

The "BOC strategy" was a foundational approach for solid-phase peptide synthesis (SPPS). In this workflow, amino acids are sequentially coupled to a growing peptide chain anchored to a solid resin support. BOC-Phe-OH is a critical building block in this process.[]

The general cycle for incorporating a BOC-phenylalanine residue in SPPS is as follows:

-

Deprotection: The BOC group of the resin-bound terminal amino acid is removed with an acid (e.g., TFA in DCM).[11]

-

Neutralization: The resulting ammonium salt is neutralized with a base (e.g., diisopropylethylamine, DIEA).[11]

-

Coupling: The next amino acid in the sequence, BOC-Phe-OH, is pre-activated with a coupling reagent (e.g., HBTU, DCC) and added to the resin to form a new peptide bond.[11][12]

-

Wash: Excess reagents are washed away before initiating the next cycle.

This cyclical process is visualized in the workflow diagram below.

Solution-Phase Peptide Synthesis

BOC-Phe-OH is also extensively used in solution-phase synthesis, particularly for creating dipeptides or smaller peptide fragments.[12] The process is similar to SPPS but occurs in a homogenous solution. Carbodiimide-mediated coupling, often with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization, is a common method.[12][13]

Asymmetric Synthesis and Chiral Building Blocks

BOC-protected phenylalanine derivatives are crucial chiral building blocks for synthesizing unnatural amino acids and complex, biologically active molecules.[7][14] The BOC group's stability allows for modifications to the phenyl ring or other parts of the molecule without affecting the protected amine. In asymmetric phase-transfer catalysis, for example, BOC protection is a key step after the initial asymmetric alkylation to produce enantiomerically pure unnatural phenylalanine derivatives.[14]

Quantitative Data Summary

The efficiency of reactions involving BOC-phenylalanine is critical for its practical application. The following tables summarize representative quantitative data from various synthetic protocols.

Table 1: BOC Protection of L-Phenylalanine

| Reagent | Base | Solvent | Time (hr) | Yield (%) | Reference |

|---|

| (Boc)₂O | NaOH | tert-Butyl alcohol/Water | Overnight | 78–87 |[8] |

Table 2: BOC Deprotection Methods

| Reagent | Solvent | Temperature | Time | Notes | Reference |

|---|---|---|---|---|---|

| 20-50% TFA | Dichloromethane (DCM) | Room Temp | 0.5 - 4 hr | Highly effective, volatile for easy removal. | [10] |

| 4M HCl | Dioxane | Room Temp | ~2 hr | Yields hydrochloride salt directly. | [10] |

| Trifluoroacetic Acid (60 eq.) | Propylene Carbonate (PC) | Room Temp | 3 hr | "Green" solvent alternative. Yields comparable to conventional solvents. | [15] |

| Refluxing Water | Water | 100 °C | 12-15 min | Thermal method for certain substrates. |[10] |

Table 3: Peptide Coupling Efficiency in SPPS

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Coupling Efficiency (per step) | >99% | For standard amino acids, monitored by Kaiser test. | [16] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence complexity. | [16] |

| Crude Peptide Purity (HPLC) | 50 - 70% | Purification is typically required post-synthesis. |[16] |

Key Experimental Protocols

Protocol 1: Synthesis of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH)

This protocol is adapted from Organic Syntheses.[8]

-

Materials:

-

L-Phenylalanine (165.2 g, 1 mol)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 223 g, 1 mol)

-

Sodium Hydroxide (40 g, 1 mol)

-

tert-Butyl alcohol (750 mL)

-

Water (1 L)

-

Potassium hydrogen sulfate (KHSO₄)

-

Ethyl ether or Ethyl acetate

-

Pentane

-

-

Procedure:

-

In a suitable reaction vessel, dissolve sodium hydroxide in 1 L of water.

-

Initiate stirring and add L-phenylalanine at ambient temperature, then dilute with 750 mL of tert-butyl alcohol to form a clear solution.

-

To the well-stirred solution, add di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear. The reaction is mildly exothermic.

-

Continue stirring overnight at room temperature to ensure the reaction goes to completion. The final pH should be between 7.5 and 8.5.

-

Extract the reaction mixture twice with 250 mL portions of pentane to remove unreacted (Boc)₂O and tert-butanol.

-

Carefully acidify the aqueous layer to pH 1-1.5 by adding a solution of KHSO₄ in water. This will be accompanied by significant CO₂ evolution.

-

Extract the resulting turbid mixture with four 400 mL portions of ethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) yields pure Boc-L-phenylalanine as a white solid. (Typical yield: 78-87%).[8]

-

Protocol 2: Deprotection of BOC Group using TFA/DCM

This is a standard protocol for BOC removal in both solution-phase and solid-phase synthesis.[10]

-

Materials:

-

BOC-protected phenylalanine derivative (1.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

-

Procedure:

-

Dissolve the BOC-protected compound in DCM.

-

Add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor reaction completion using an appropriate method (e.g., TLC, LC-MS).

-

Upon completion, remove the solvent and excess TFA in vacuo.

-

The resulting amine trifluoroacetate salt can often be used directly in the next step (e.g., peptide coupling) after neutralization, or it can be further purified.

-

Protocol 3: Solution-Phase Dipeptide Synthesis (Boc-Trp-Phe-OMe)

This protocol for carbodiimide-mediated coupling is adapted from BenchChem application notes.[12]

-

Materials:

-

Boc-L-tryptophan (1.0 equiv)

-

L-phenylalanine methyl ester hydrochloride (1.1 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.1 equiv)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv)

-

N,N-Diisopropylethylamine (DIEA) (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Prepare Free Amine: Dissolve L-phenylalanine methyl ester hydrochloride in DCM. Add DIEA and stir for 15-20 minutes at room temperature to generate the free base. Use this solution directly.

-

Activate Carboxylic Acid: In a separate flask, dissolve Boc-L-tryptophan and HOBt in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Couple: Add a solution of DCC in DCM to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Add the free amine solution (from step 1) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Filter the mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to yield the pure dipeptide.

-

Conclusion

The BOC protecting group is an indispensable tool in the chemistry of phenylalanine and its derivatives. Its predictable reactivity, stability, and orthogonality provide chemists with precise control over complex synthetic pathways. From the routine assembly of peptides in SPPS to the intricate construction of chiral pharmaceuticals, BOC-protected phenylalanine remains a critical and versatile building block. The protocols and data presented in this guide underscore its central role and provide a practical framework for its effective use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. peptide.com [peptide.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. nbinno.com [nbinno.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

The Metabolic Journey of Deuterated Phenylalanine In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of deuterated phenylalanine in living organisms. By employing stable isotope labeling, researchers can trace the intricate pathways of this essential amino acid, gaining critical insights into protein synthesis, enzyme activity, and metabolic disorders. This document provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of deuterated phenylalanine, with a focus on quantitative data, detailed experimental protocols, and visual representations of the core metabolic processes.

Introduction to Deuterated Phenylalanine as a Metabolic Tracer

Deuterated phenylalanine, most commonly L-[ring-2H5]phenylalanine, serves as a powerful tool in metabolic research. The substitution of hydrogen atoms with their heavier isotope, deuterium, allows for the differentiation of the tracer from the endogenous pool of phenylalanine using mass spectrometry. This non-radioactive, stable isotope tracer is safely used in human studies to quantitatively assess key metabolic pathways. Its primary applications include the in vivo measurement of protein synthesis rates and the activity of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[1][2] Deficiencies in PAH activity are the underlying cause of the genetic disorder phenylketonuria (PKU).

Metabolic Pathways of Phenylalanine

Once introduced into a biological system, deuterated phenylalanine follows the same metabolic routes as its non-deuterated counterpart. The primary and alternative pathways are outlined below.

Major Metabolic Pathway: Hydroxylation to Tyrosine

The principal metabolic fate of phenylalanine is its irreversible hydroxylation to form tyrosine.[3] This reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[4] The process requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[3] The resulting deuterated tyrosine (L-[ring-2H4]tyrosine) can be subsequently incorporated into proteins or further metabolized.

The following diagram illustrates the main metabolic pathway of phenylalanine:

Alternative Metabolic Pathways

When the primary hydroxylation pathway is saturated or impaired, as in the case of PKU, alternative metabolic routes become more prominent.[5] These include:

-

Transamination: Phenylalanine can be converted to phenylpyruvate through a transamination reaction.[5] Phenylpyruvate can then be further metabolized to phenyllactate and phenylacetate.[5]

-

Decarboxylation: Phenylalanine can undergo decarboxylation to produce phenylethylamine.[6]

The following diagram depicts the alternative metabolic pathways of phenylalanine:

Quantitative Analysis of Deuterated Phenylalanine Metabolism

The use of deuterated phenylalanine in tracer studies allows for the precise quantification of various metabolic parameters. The tables below summarize key quantitative data from in vivo studies in humans.

Phenylalanine and Tyrosine Kinetics

This table presents data on the flux of phenylalanine and its conversion to tyrosine in healthy adults.

| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Condition | Tracer | Reference |

| Phenylalanine Flux | 36.1 ± 5.1 | Postabsorptive | L-[ring-2H5]Phe | [7] |

| Tyrosine Flux | 39.8 ± 3.5 | Postabsorptive | L-[1-13C]Tyr | [7] |

| Phenylalanine to Tyrosine Conversion | 5.83 ± 0.59 | Postabsorptive | L-[ring-2H5]Phe | [7] |

| Phenylalanine to Tyrosine Conversion | 5.1 ± 2.9 | Fasted | L-[ring-2H5]Phe | [8] |

| Phenylalanine to Tyrosine Conversion | 6.8 ± 3.4 | Fed | L-[ring-2H5]Phe | [8] |

Muscle Protein Synthesis Rates

This table summarizes muscle protein synthesis rates measured using deuterated phenylalanine.

| Condition | Muscle | Fractional Synthesis Rate (%·h⁻¹) | Tracer | Reference |

| Rest | Vastus Lateralis | 0.080 ± 0.007 | L-[ring-2H5]Phe | [9] |

| Post-exercise | Vastus Lateralis | 0.110 ± 0.010 | L-[ring-2H5]Phe | [9] |

| Rest | Soleus | 0.086 ± 0.008 | L-[ring-2H5]Phe | [9] |

| Post-exercise | Soleus | 0.123 ± 0.008 | L-[ring-2H5]Phe | [9] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of tracer studies with deuterated phenylalanine. Below are outlines for common experimental protocols.

Primed, Continuous Infusion for Metabolic Flux Analysis

This protocol is designed to achieve a steady-state isotopic enrichment in the plasma, allowing for the calculation of metabolic flux rates.

Methodology:

-

Subject Preparation: Subjects typically undergo an overnight fast to reach a postabsorptive state.

-

Tracer Administration: A priming dose of the deuterated phenylalanine tracer is administered as a bolus injection to rapidly achieve a target isotopic enrichment in the plasma. This is immediately followed by a continuous intravenous infusion of the tracer at a constant rate for several hours.[7]

-

Blood Sampling: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period.[7]

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Analytical Chemistry: The isotopic enrichment of deuterated phenylalanine and its metabolites (e.g., deuterated tyrosine) in the plasma is determined by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][10] This often involves derivatization of the amino acids to enhance their volatility and ionization efficiency.[7]

Flooding Dose for Protein Synthesis Measurement

This technique involves administering a large, or "flooding," dose of the labeled amino acid to rapidly equilibrate the intracellular and extracellular amino acid pools.

Methodology:

-

Tracer Administration: A large bolus of deuterated phenylalanine is administered intravenously or intraperitoneally.

-